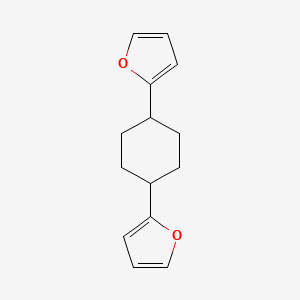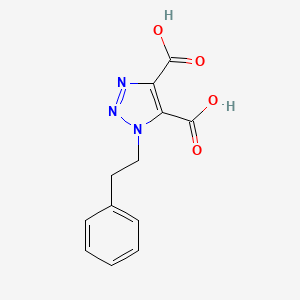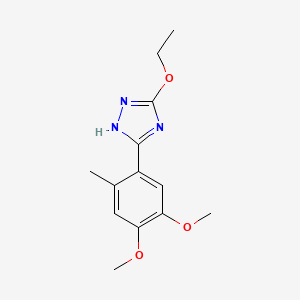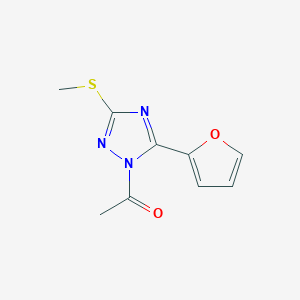![molecular formula C49H33O2P B12912914 9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912914.png)
9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine is a complex organic compound known for its unique structural properties It features a spirobi[xanthen] core with a phosphine group attached to a biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine typically involves multi-step organic reactions. One common method includes the formation of the spirobi[xanthen] core followed by the introduction of the biphenyl phosphine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, oxidative polymerization or Friedel-Crafts polymerization can be employed using mediators like FeCl3 .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and catalysts (e.g., FeCl3). Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield phosphine oxides, while reduction could result in the formation of phosphine derivatives.
Applications De Recherche Scientifique
9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Mécanisme D'action
The mechanism by which 9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its interaction with specific molecular targets. The phosphine group can coordinate with metal centers, influencing catalytic activity and electronic properties. The spirobi[xanthen] core provides structural rigidity and stability, enhancing the compound’s performance in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Spirobifluorene: Known for its thermal and chemical stability, used in organic electronics.
Spiro[acridine-9,9’-xanthene]: Utilized in the development of thermally activated delayed fluorescence diodes.
Uniqueness
9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine stands out due to its unique combination of a spirobi[xanthen] core and a biphenyl phosphine group. This structure imparts distinct electronic and steric properties, making it highly effective in specific applications such as catalysis and material science.
Propriétés
Formule moléculaire |
C49H33O2P |
|---|---|
Poids moléculaire |
684.8 g/mol |
Nom IUPAC |
bis(2-phenylphenyl)-(9,9'-spirobi[xanthene]-4-yl)phosphane |
InChI |
InChI=1S/C49H33O2P/c1-3-18-34(19-4-1)36-22-7-15-31-45(36)52(46-32-16-8-23-37(46)35-20-5-2-6-21-35)47-33-17-27-41-48(47)51-44-30-14-11-26-40(44)49(41)38-24-9-12-28-42(38)50-43-29-13-10-25-39(43)49/h1-33H |
Clé InChI |
FRLFFZSVUIEWGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC6=C5OC7=CC=CC=C7C68C9=CC=CC=C9OC1=CC=CC=C81 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)










![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)

